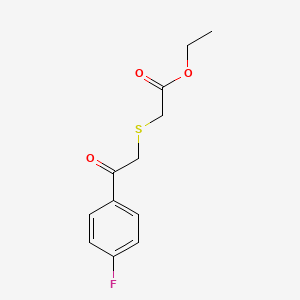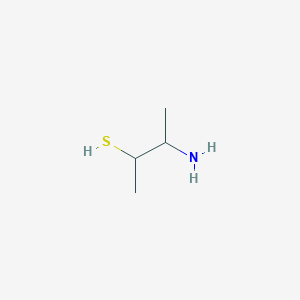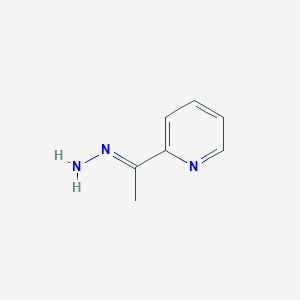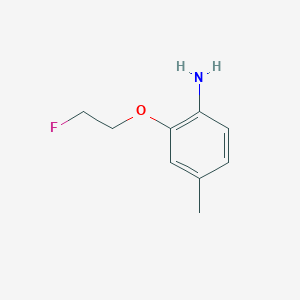
2-(2-Fluoroethoxy)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoroethoxy)-4-methylaniline is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of a fluoroethoxy group attached to the aniline ring, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethoxy)-4-methylaniline typically involves the reaction of 4-methylaniline with 2-fluoroethanol in the presence of a suitable catalyst. One common method involves the use of potassium carbonate (KF) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using cost-effective precursors and efficient reaction conditions. The use of 1,2-bis(2-chloroethoxy)-ethyl ether (ClDEE) and potassium fluoride (KF) as low-cost precursors has been reported to be effective for the large-scale production of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoroethoxy)-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(2-Fluoroethoxy)-4-methylaniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for drug discovery due to its aniline group, which is present in many biologically active molecules.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoroethoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: This compound is used as a PET tracer for detecting pathological aggregates in Alzheimer’s disease.
4-(2-Fluoroethoxy)aniline: This compound is used in drug development and organic synthesis.
Uniqueness
2-(2-Fluoroethoxy)-4-methylaniline is unique due to its specific structural features, such as the presence of both a fluoroethoxy group and a methylaniline moiety
Propiedades
Fórmula molecular |
C9H12FNO |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
2-(2-fluoroethoxy)-4-methylaniline |
InChI |
InChI=1S/C9H12FNO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5,11H2,1H3 |
Clave InChI |
BBTZJXKRLCZZMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
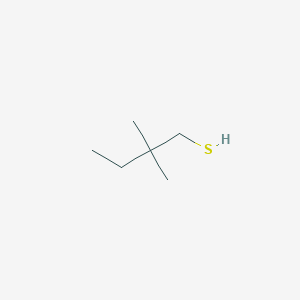
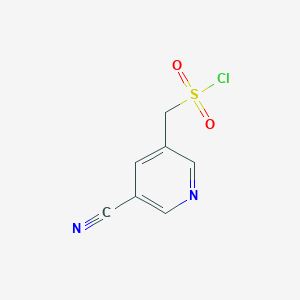
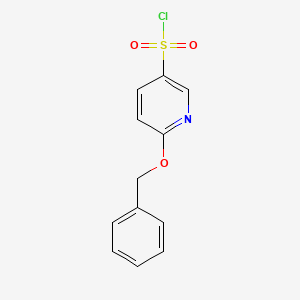

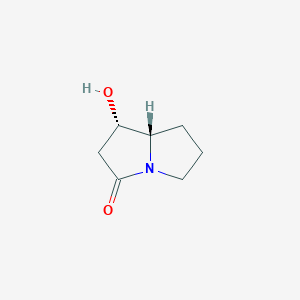
![5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
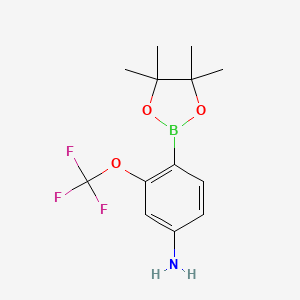
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
![2-amino-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13086879.png)
![4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13086883.png)
